4-(1H-pyrazol-1-yl)piperidine

Chemical Procurement Quality Control Building Block Sourcing

4-(1H-Pyrazol-1-yl)piperidine (CAS 762240-09-5) is a heterocyclic amine with the molecular formula C8H13N3 and a molecular weight of 151.21 g/mol, featuring a piperidine ring N-substituted at the 4-position with a 1H-pyrazole moiety. The compound is commercially available as a free base (purity ≥98%) and as its hydrochloride salt (CAS 690261-87-1).

Molecular Formula C8H13N3
Molecular Weight 151.21 g/mol
CAS No. 762240-09-5
Cat. No. B1357985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-pyrazol-1-yl)piperidine
CAS762240-09-5
Molecular FormulaC8H13N3
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESC1CNCCC1N2C=CC=N2
InChIInChI=1S/C8H13N3/c1-4-10-11(7-1)8-2-5-9-6-3-8/h1,4,7-9H,2-3,5-6H2
InChIKeyWGNPNAOPVBYTKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1H-Pyrazol-1-yl)piperidine (CAS 762240-09-5): Core Heterocyclic Building Block for Kinase-Targeted Medicinal Chemistry


4-(1H-Pyrazol-1-yl)piperidine (CAS 762240-09-5) is a heterocyclic amine with the molecular formula C8H13N3 and a molecular weight of 151.21 g/mol, featuring a piperidine ring N-substituted at the 4-position with a 1H-pyrazole moiety . The compound is commercially available as a free base (purity ≥98%) and as its hydrochloride salt (CAS 690261-87-1). It is classified as a research-use-only synthetic intermediate and building block , appearing as a core scaffold or key intermediate in multiple kinase inhibitor programs—including c-Met, ALK, Aurora A/B, and PDGF receptor tyrosine kinase inhibitor patents—as well as in soluble epoxide hydrolase (sEH) inhibitor and CCR5 antagonist medicinal chemistry campaigns [1]. Its physical state at ambient temperature is a low-melting solid or liquid .

Why 4-(1H-Pyrazol-1-yl)piperidine Cannot Be Casually Swapped with Its 2- or 3-Positional Isomers in Lead Optimization


Substitution position on the piperidine ring profoundly alters both the three-dimensional vector of the pendant pyrazole and the electronic environment of the secondary amine, making the 4-(pyrazol-1-yl) regioisomer non-interchangeable with the 2- or 3-substituted analogs in a medicinal chemistry context . In CCR5 antagonist SAR, optimal placement of an unsubstituted nitrogen atom in the heterocycle meta to the bond connected to the 4-position of piperidine (i.e., the 4-(1H-pyrazol-1-yl) connectivity) was explicitly identified as a key determinant of potent anti-HIV-1 activity [1]. In dopamine D4 receptor ligand programs, the 4-N-linked heterocyclic geometry yielded high-affinity ligands (Ki = 5.2 nM) with >300-fold selectivity over D2 and D3 subtypes [2], a binding mode not replicable by the 2- or 3-substituted isomers due to steric clash and altered amine basicity. Furthermore, the 4-iodo derivative of this specific scaffold is the established kilogram-scale intermediate for the FDA-approved ALK/c-Met inhibitor crizotinib [3], confirming that the 4-position connectivity is synthetically validated and process-optimized. Generic substitution by a different positional isomer would require complete re-validation of synthetic routes, impurity profiles, and biological target engagement.

Quantitative Differentiation Evidence for 4-(1H-Pyrazol-1-yl)piperidine vs. Closest Analogs


Commercial Purity and QC Documentation: 4-Isomer (98%) vs. 3-Isomer (95%, Discontinued)

4-(1H-Pyrazol-1-yl)piperidine is supplied at 98% purity by major vendors (Sigma-Aldrich/Synthonix, Bide Pharmatech, Aladdin) with Certificates of Analysis including NMR, HPLC, and GC data . In contrast, the 3-(1H-pyrazol-1-yl)piperidine positional isomer (CAS 1211541-73-9) is listed at 95% minimum purity by AKSci , and CymitQuimica formally lists it as a 'Discontinued product' . The 2-(1H-pyrazol-1-yl)piperidine isomer (CAS 1542841-39-3) is available at NLT 97% purity from MolCore . The 4-isomer's 98% purity specification with documented batch-level QC represents a meaningful procurement advantage for medicinal chemistry campaigns requiring reproducible building-block quality.

Chemical Procurement Quality Control Building Block Sourcing

Physicochemical and Drug-Likeness Profile: Calculated Consensus Log P of 0.74 Positions the 4-Isomer for CNS Drug Discovery

The 4-substituted isomer exhibits a Consensus Log Po/w of 0.74 (average of five computational methods: iLOGP 1.71, XLOGP3 0.26, WLOGP 0.43, MLOGP 0.53, SILICOS-IT 0.8), water solubility of 9.29 mg/mL (Log S ESOL = –1.21, 'Very soluble' class), TPSA of 29.85 Ų, and zero Brenk alerts . This profile falls within favorable CNS drug-likeness space: Log P < 3, TPSA < 60 Ų, and low molecular weight (151.21 Da) align with parameters identified for passive blood–brain barrier permeation [1]. By contrast, analogs with additional ring substitutions at the pyrazole 4-position (e.g., 4-(4-iodo-1H-pyrazol-1-yl)piperidine, MW > 277) increase both MW and TPSA, potentially limiting CNS penetration. The parent unsubstituted 4-(1H-pyrazol-1-yl)piperidine thus occupies a distinct and favorable position in CNS-oriented property space compared to elaborated derivatives [2].

Physicochemical Properties ADME Prediction CNS Drug Design

SAR-Validated Scaffold Preference: 4-(Pyrazol-1-yl)piperidine Connectivity Is Essential for CCR5 Antagonist Antiviral Potency

In a seminal Merck SAR study, replacement of the flexible connecting chains in CCR5 antagonists with heterocycles such as pyrazole and isoxazole at the piperidine 4-position provided potent CCR5 antagonists with excellent in vitro anti-HIV-1 activity [1]. The SAR study explicitly identified that optimal placement of an unsubstituted nitrogen atom in the heterocycle must be meta to the bond connected to the 4-position of piperidine—a geometric requirement uniquely satisfied by the 4-(1H-pyrazol-1-yl) connectivity but not by 2- or 3-substituted regioisomers. Truncation of a benzyl group to a phenyl group in the 4-(pyrazolyl)piperidine series afforded compounds with dramatically improved oral bioavailability [2]. This class-level SAR establishes that the 4-position pyrazole attachment is a privileged pharmacophoric element; switching to a 2- or 3-substituted analog would disrupt the critical nitrogen placement geometry and is predicted to abolish activity.

CCR5 Antagonist Anti-HIV-1 Structure-Activity Relationship

Multi-Kilogram Synthetic Validation: 4-Iodo Derivative as the Commercial Route to Crizotinib

4-(4-Iodo-1H-pyrazol-1-yl)piperidine—the direct 4-iodo derivative of the target compound—has been demonstrated as the key intermediate in a robust three-step synthesis of crizotinib (PF-02341066), an FDA-approved ALK/c-Met inhibitor, with multi-kilogram delivery successfully achieved [1]. The synthesis starts from this pyrazol-1-yl piperidine scaffold at the 4-position, exploiting the chemical handle provided by the piperidine NH and the pyrazole C-4 position for sequential functionalization. No comparable kilogram-scale process has been reported for the 2- or 3-(pyrazol-1-yl)piperidine scaffolds as intermediates for any approved drug. This establishes the 4-isomer scaffold as the only regioisomer with proven industrial-scale synthetic tractability for a marketed drug substance.

Process Chemistry Crizotinib Synthesis Scale-Up

GHS Stability Profile and Storage: Room Temperature Stability Advantage Over Cold-Chain-Dependent Analogs

According to the Globally Harmonized System (GHS) Sixth Revised Edition classification, 4-(1H-pyrazol-1-yl)piperidine (CAS 762240-09-5) is classified as 'Stable under recommended storage conditions' , with recommended storage at 2–8°C in an inert atmosphere away from oxidizing agents . The compound is shipped at ambient temperature by multiple vendors (ChemScene, AKSci), indicating no cold-chain requirement . In comparison, some elaborated pyrazolyl-piperidine intermediates (e.g., N-Boc-protected or hydrochloride salt forms) require strict –20°C storage [1]. The free base form of the target compound thus balances adequate bench stability for multi-step synthesis with simpler logistics compared to cold-chain-dependent analogs.

Chemical Stability Storage Conditions Procurement Logistics

Fragment-Like Efficiency Metrics: MW 151 Da and Low Rotatable Bond Count vs. Elaborated Analogs

With a molecular weight of 151.21 Da, a single rotatable bond (pyrazole–piperidine connection), 2 H-bond acceptors, and 1 H-bond donor , 4-(1H-pyrazol-1-yl)piperidine sits squarely within fragment space (MW < 300 Da; rotatable bonds ≤ 3) as defined by the Rule of Three for fragment-based drug discovery [1]. By comparison, elaborated pyrazolyl-piperidine derivatives incorporating 4-aryl substituents, benzyl groups, or additional heterocyclic appendages routinely exceed MW 250 and increase rotatable bond counts to 3–6 [2]. The parent scaffold's extremely low MW permits substantial growth vectors while remaining within lead-like property space; elaborated analogs cannot offer the same room for optimization. The low fraction of sp³ carbon (Fsp³ = 0.62) also contributes favorably to solubility vs. flat aromatic systems .

Fragment-Based Drug Discovery Lead-Like Properties Ligand Efficiency

Evidence-Backed Application Scenarios for 4-(1H-Pyrazol-1-yl)piperidine (CAS 762240-09-5)


Kinase Inhibitor Lead Generation: c-Met, ALK, Aurora A/B, and PDGFR Programs

The 4-(pyrazol-1-yl)piperidine scaffold has been cited across multiple kinase inhibitor patent families, with CymitQuimica's technical documentation reporting potent inhibition against Aurora A and B, c-Met, and PDGF receptor tyrosine kinase, as well as inhibition of TNFα-induced constitutive c-Met activation . The 4-iodo derivative is the established multi-kilogram intermediate for crizotinib [1], confirming that the scaffold is both biologically validated and process-scalable for kinase programs. Procurement of the parent free base at ≥98% purity provides a chemically tractable starting material for parallel library synthesis exploring substitutions at the piperidine NH and pyrazole C-4 positions.

CNS Drug Discovery: Fragment-Based or Lead-Like Starting Point

With a Consensus Log Po/w of 0.74, TPSA of 29.85 Ų, MW of 151.21 Da, and zero Brenk alerts , the compound falls within favorable CNS property space (Log P < 3, TPSA < 60 Ų) [1]. The dopamine D4 receptor ligand literature confirms that 4-N-linked heterocyclic pyrazole derivatives from this scaffold can achieve high affinity (Ki = 5.2 nM) with >300-fold selectivity over D2/D3 subtypes . This positions 4-(1H-pyrazol-1-yl)piperidine as a privileged fragment starting point for CNS programs where the combination of low MW, moderate lipophilicity, and a basic amine is desirable for target engagement and brain penetration.

CCR5 Antagonist and Antiviral Medicinal Chemistry

Published SAR from Merck's CCR5 antagonist program demonstrates that 4-(pyrazolyl)piperidine side chains yield potent CCR5 antagonists with excellent in vitro anti-HIV-1 activity, and that truncation strategies in this series can dramatically improve oral bioavailability . The SAR explicitly identifies the 4-position connectivity as essential for proper nitrogen placement relative to the receptor binding pocket [1]. Research groups pursuing CCR5-mediated antiviral or anti-inflammatory indications should prioritize the 4-isomer scaffold over 2- or 3-substituted alternatives based on this target-class-specific SAR guidance.

Process Chemistry Scale-Up to Kilogram Quantities

The 4-(1H-pyrazol-1-yl)piperidine scaffold has demonstrated process-scale robustness through the validated three-step synthesis of its 4-iodo derivative, which has been delivered in multi-kilogram quantities . The hydrogenation step (4-(1H-pyrazol-1-yl)pyridine hydrochloride over 5% Rh/C at 150 psi, 50°C) is well-characterized [1], providing a reliable entry point for process chemists requiring building blocks for late-stage drug candidates. The free base is stable under recommended storage conditions and is shipped at ambient temperature , simplifying supply chain logistics for scale-up operations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(1H-pyrazol-1-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.